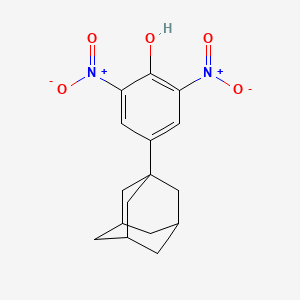
Disialil-N-tetraosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disialyllacto-N-tetraose is a complex carbohydrate structure that consists of four sugar units linked together. It is composed of two sialic acid residues, which are a type of sugar, attached to a lactose molecule . It is a milk oligosaccharide, used to prevent necrotising enterocolitis in neonates .
Synthesis Analysis
Disialyllacto-N-tetraose has been produced by enzymatic sialylation of chemically synthesized thioethyl β-disaccharides followed by removal of the thioethyl aglycon . It is also synthesized in the mammary gland, forming a lactose core .Molecular Structure Analysis
The basic structure of Disialyllacto-N-tetraose consists of a single glucose molecule at the reducing end attached to galactose, forming a lactose core. The sialic acid residues are connected to the lactose through a specific type of bond known as an N-glycosidic bond .Chemical Reactions Analysis
Disialyllacto-N-tetraose is analyzed using methods such as liquid chromatography/mass spectrometry (LC/MS). The lipid layer is removed by centrifugation, ethanol is added and the protein is precipitated from the aqueous phase after centrifugation .Physical And Chemical Properties Analysis
The molecular weight of Disialyllacto-N-tetraose is 1290.14 . It is a complex indigestible sugar .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la disialil-N-tetraosa
Salud neonatal: Prevención de la enterocolitis necrotizante (ECN): La this compound, como un oligosacárido de la leche humana (OLH), se ha identificado como un factor protector contra la ECN en ratas neonatales. Este isómero específico, también conocido como DSLNT, se asoció con un menor riesgo de ECN en un estudio de cohorte clínico humano, lo que destaca su posible aplicación en la salud y la nutrición neonatales .
Investigación en glicobiología: La this compound se utiliza en la investigación en glicobiología para estudiar la estructura y la función de las moléculas de glicanos. Puede ayudar a los investigadores a comprender las complejas interacciones entre los carbohidratos y otras moléculas biológicas .
Oligosacáridos sintéticos: El compuesto se ha sintetizado como parte de nuevos hexasacáridos disialilados, que han mostrado efectos potentes en la prevención de la ECN. Estas versiones sintéticas, como la α2–6-disialilalacto-N-neotetraosa (DSLNnT), se obtienen mediante reacciones multienzimáticas en un solo recipiente (OPME) secuenciales .
Terapéutica de oligonucleótidos: La investigación relacionada con la this compound tiene implicaciones para el desarrollo de la terapéutica de oligonucleótidos. La mayor funcionalidad y resistencia a las nucleasas introducidas por los polinucleótidos modificados químicamente pueden ser beneficiosas para futuras aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Disialyl-N-tetraose, also known as D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2-6)-O-(O-(N-acetyl-alpha-neuraminosyl)-(2-3)-beta-D-galactopyranosyl-(1-3))-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-stereoisomer or Disialyllacto-N-tetraose, is a medicinal compound that has shown promising anticancer properties . It acts as a tumor inhibitor by blocking the activity of certain protein kinases , which are enzymes that play a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets, the protein kinases, and blocks their activity . This interaction results in the inhibition of cell growth and division, thereby acting as a tumor inhibitor .
Biochemical Pathways
Disialyl-N-tetraose affects the biochemical pathways related to cell growth and division . By inhibiting the activity of protein kinases, it disrupts these pathways and prevents the proliferation of cancer cells .
Result of Action
The primary result of Disialyl-N-tetraose’s action is the induction of apoptosis in cancer cells . By blocking the activity of protein kinases, it inhibits cell growth and division, leading to the death of cancer cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Disialyl-N-tetraose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a tumor inhibitor by blocking the activity of certain protein kinases, which are enzymes that play a role in cell growth and division .
Cellular Effects
Disialyl-N-tetraose has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Disialyl-N-tetraose involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to its anticancer properties .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Disialyllacto-N-tetraose can be achieved through a chemoenzymatic approach. The first step involves the chemical synthesis of the lacto-N-tetraose core structure, followed by enzymatic sialylation to add the two sialic acid residues.", "Starting Materials": [ "N-acetylglucosamine", "galactose", "lactose", "sialic acid", "UDP-galactose", "UDP-glucose", "CMP-sialic acid" ], "Reaction": [ "1. Synthesis of lacto-N-tetraose core structure using N-acetylglucosamine and galactose via beta-1,3-galactosyltransferase and beta-1,4-N-acetylglucosaminyltransferase enzymes.", "2. Activation of sialic acid with CMP-sialic acid to form a sialyl donor.", "3. Enzymatic sialylation of the lacto-N-tetraose core structure using the sialyl donor and alpha-2,3-sialyltransferase enzyme to add the first sialic acid residue.", "4. Removal of the protecting group on the lactose moiety using acid hydrolysis.", "5. Enzymatic sialylation of the lacto-N-triosyl moiety using the sialyl donor and alpha-2,6-sialyltransferase enzyme to add the second sialic acid residue.", "6. Purification of the final product using chromatography techniques." ] } | |
| 61278-38-4 | |
Fórmula molecular |
C48H79N3O37 |
Peso molecular |
1290.1 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1 |
Clave InChI |
BTDPEAPRLHRFIA-VYZFFVDYSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)NC(=O)C)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Sinónimos |
disialyl-N-tetraose |
Origen del producto |
United States |
ANone: While the precise mechanism remains under investigation, research suggests several key actions:
- Anti-adhesive Antimicrobial: DSLNT acts as a decoy receptor, binding to pathogens and preventing their attachment to intestinal cells. This reduces bacterial overgrowth and inflammation. []
- Mast Cell Modulation: DSLNT has been shown to protect the integrity and permeability of the human intestinal epithelium against mast cell chymase-induced disruption by stabilizing the ZO-1/FAK/P38 pathway. []
- Gut Microbiome Modulation: DSLNT appears to promote the growth of beneficial bacteria, such as Bifidobacterium longum, while inhibiting harmful ones like Enterobacter cloacae. This balanced gut microbiome contributes to overall intestinal health. [, ]
ANone: DSLNT is a complex oligosaccharide composed of a lactose core with two sialic acid residues and a lacto-N-tetraose backbone.
ANone: While the exact structure can vary slightly depending on the linkage of sialic acid, the typical molecular formula is C48H78N4O38, with a molecular weight of approximately 1223 g/mol.
A: Several analytical techniques, including High-Performance Liquid Chromatography (HPLC) [, ] and Capillary Electrophoresis (CE) [], are commonly used to characterize and quantify DSLNT. Mass Spectrometry (MS) techniques are also employed to determine its structure and composition. []
A: DSLNT demonstrates good stability under typical storage conditions. [] Studies are ongoing to determine its stability under different processing and storage conditions relevant to infant formula and other applications.
ANone: As a complex carbohydrate, DSLNT primarily exerts biological effects through binding interactions rather than catalytic activity.
A: While computational modeling of DSLNT itself is limited, researchers have used molecular docking studies to investigate the interaction of DSLNT with its target receptors. [] Further computational studies could provide valuable insights into its mechanism of action and aid in designing novel analogs with enhanced efficacy.
A: Research suggests that the sialic acid residues in DSLNT are crucial for its protective effects against NEC. [, ] Modifying the type or linkage of sialic acid could impact its binding affinity to receptors and alter its biological activity. For example, synthetic disialyl hexasaccharides have been designed and synthesized, with varying NEC-preventing effects observed in neonatal rats. []
ANone: Formulating DSLNT for therapeutic use requires careful consideration of its stability, solubility, and bioavailability. Researchers are exploring various strategies to encapsulate or modify DSLNT to overcome these challenges and enhance its delivery to the target site in the gut.
ANone: As a naturally occurring component of human milk, DSLNT falls under the regulatory framework for food ingredients rather than pharmaceuticals. Further research and development of DSLNT as a therapeutic agent will require navigating specific regulatory pathways.
A: DSLNT, like other HMOs, is not readily absorbed in the small intestine and reaches the colon mostly intact. [] In the colon, it can be metabolized by the gut microbiota or excreted in feces.
A: Studies in neonatal rats have demonstrated that DSLNT supplementation reduces the incidence and severity of NEC. [, ] This protective effect is likely mediated through its multifaceted actions on the gut microbiome, intestinal barrier function, and immune response.
A: Researchers use various in vitro models, including cell lines and organoids, to study the effects of DSLNT on intestinal epithelial cells, immune cells, and bacterial growth. [, ] These models provide valuable insights into the molecular mechanisms underlying DSLNT's biological activity.
A: Neonatal rat models of NEC are commonly used to assess the protective effects of DSLNT and other HMOs. [, ] These models mimic the key features of NEC in preterm infants, allowing researchers to evaluate the efficacy of potential therapeutic interventions.
A: While no clinical trials have specifically investigated DSLNT as a therapeutic agent for NEC, several observational studies have reported an association between lower DSLNT levels in breast milk and an increased risk of NEC in preterm infants. [, , ] These findings highlight the need for well-designed clinical trials to definitively determine the efficacy of DSLNT supplementation in preventing NEC.
A: Current research focuses on incorporating DSLNT into infant formula or developing novel delivery systems that protect it from degradation in the stomach and ensure its targeted release in the intestines. []
ANone: Researchers utilize various analytical techniques to characterize and quantify DSLNT, including:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies DSLNT based on its physicochemical properties. [, ]
- Capillary Electrophoresis (CE): This method separates and detects DSLNT based on its charge and size. []
- Mass Spectrometry (MS): This powerful tool provides detailed structural information and enables the identification and quantification of DSLNT in complex biological matrices. []
A: DSLNT is readily soluble in water, which is a favorable characteristic for its incorporation into infant formula and other liquid formulations. [] Further research is needed to understand its dissolution properties under different conditions and in various matrices.
A: Validation of analytical methods for DSLNT involves rigorous assessment of accuracy, precision, specificity, linearity, range, limit of detection, limit of quantitation, and robustness. These parameters ensure the reliability and reproducibility of DSLNT measurements. [, ]
ANone: As DSLNT transitions from research to potential therapeutic applications, establishing robust quality control measures will be crucial to ensure the consistency, safety, and efficacy of DSLNT-containing products. This includes implementing Good Manufacturing Practices (GMP) throughout the production process.
ANone: DSLNT's potential to induce or inhibit drug-metabolizing enzymes is not well-studied. As research progresses, it will be essential to investigate any potential interactions with drug metabolism, particularly if DSLNT is used in conjunction with other medications.
A: DSLNT is considered biocompatible due to its presence in human milk. It is readily biodegradable by the gut microbiota, contributing to the overall prebiotic effects of HMOs. []
ANone: Currently, no single compound can fully replicate the multifaceted benefits of DSLNT and other HMOs in preventing NEC. Researchers are exploring various approaches, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



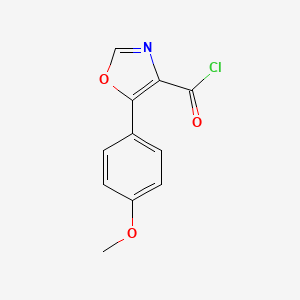
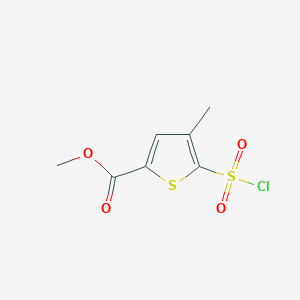
![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)
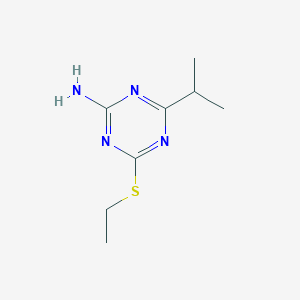
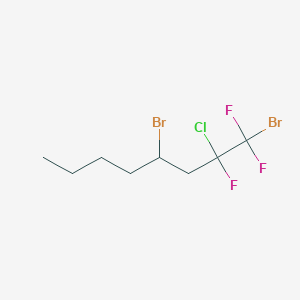
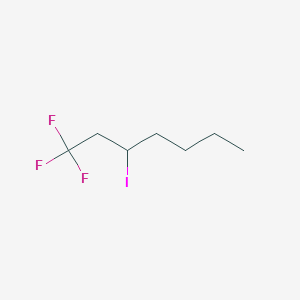
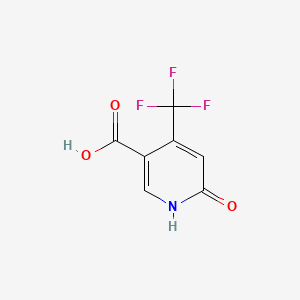


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)
![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

